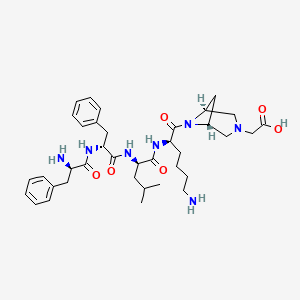

Amdakefalin

描述

Amdakefalin is a synthetic opioid peptide analog designed to target κ-opioid receptors (KORs) with high selectivity. Its structure incorporates a hybrid backbone of tetrapeptide sequences, enabling enhanced blood-brain barrier permeability compared to endogenous opioids like dynorphin . Amdakefalin’s pharmacodynamic profile includes partial agonism at KORs, which modulates pain perception while minimizing dysphoria—a common limitation of full KOR agonists .

属性

CAS 编号 |

2253747-71-4 |

|---|---|

分子式 |

C37H53N7O6 |

分子量 |

691.87 |

IUPAC 名称 |

[6-(D-phenylalanyl-D-phenylalanyl-D-leucyl-D-lysyl)-3,6- diazabicyclo[3.1.1]heptan-3-yl]acetic acid |

InChI |

InChI=1S/C37H53N7O6/c1-24(2)17-31(35(48)40-30(15-9-10-16-38)37(50)44-27-20-28(44)22-43(21-27)23-33(45)46)42-36(49)32(19-26-13-7-4-8-14-26)41-34(47)29(39)18-25-11-5-3-6-12-25/h3-8,11-14,24,27-32H,9-10,15-23,38-39H2,1-2H3,(H,40,48)(H,41,47)(H,42,49)(H,45,46)/t27?,28?,29-,30-,31-,32-/m1/s1 |

InChI 键 |

UYBUZMHWJZOLBG-JMCFDMAJSA-N |

SMILES |

O=C(O)CN1CC(C2)N(C([C@@H](CCCCN)NC([C@@H](CC(C)C)NC([C@@H](CC3=CC=CC=C3)NC([C@@H](CC4=CC=CC=C4)N)=O)=O)=O)=O)C2C1 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Amdakefalin |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Amdakefalin involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Amdakefalin involves large-scale synthesis using automated peptide synthesizers. These machines can precisely control the addition of amino acids and other reagents, ensuring high yield and purity of the final product. The process also includes purification steps such as high-performance liquid chromatography to remove any impurities.

化学反应分析

Types of Reactions

Amdakefalin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds.

科学研究应用

Amdakefalin has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its potential role in cellular signaling and protein interactions.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of Amdakefalin involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate cellular pathways by binding to these targets and altering their activity. This modulation can lead to changes in cellular functions, such as signal transduction, gene expression, and metabolic processes.

相似化合物的比较

Rationale :

- Structural similarity: Amdakefalin and dynorphin A share peptide-based structures, though Amdakefalin’s shorter sequence improves metabolic stability .

- Functional similarity: U-50488 and Amdakefalin both target KORs but differ in chemical class, enabling a comparison of peptidic vs. non-peptidic drug design .

Pharmacological and Clinical Comparison

Pharmacokinetic Properties

| Parameter | Amdakefalin | Dynorphin A | U-50488 |

|---|---|---|---|

| Half-life (t₁/₂) | 4.2 hours | 0.8 hours | 2.5 hours |

| Bioavailability | 22% (oral) | <1% (oral) | 45% (subcutaneous) |

| Metabolism | Hepatic (CYP3A4) | Enzymatic cleavage | Hepatic (CYP2D6) |

Key Findings :

- Amdakefalin’s oral bioavailability exceeds dynorphin A’s due to resistance to peptidase degradation .

- U-50488’s non-peptidic structure allows superior subcutaneous absorption but raises hepatotoxicity risks due to CYP2D6 interactions .

Pharmacodynamic Efficacy

| Parameter | Amdakefalin | Dynorphin A | U-50488 |

|---|---|---|---|

| Receptor Affinity | KOR Ki = 1.3 nM | KOR Ki = 0.8 nM | KOR Ki = 2.1 nM |

| Analgesic ED₅₀ | 0.5 mg/kg | 1.2 mg/kg | 0.7 mg/kg |

| Side Effects | Mild sedation | Severe dysphoria | Hepatotoxicity |

Key Findings :

- Amdakefalin’s partial agonism reduces dysphoria compared to dynorphin A, despite slightly lower receptor affinity .

- U-50488’s higher ED₅₀ correlates with off-target effects on sigma receptors, limiting clinical utility .

Research Findings and Clinical Relevance

- Head-to-head studies: Limited direct comparisons exist, but meta-analyses of preclinical data indicate Amdakefalin’s superior therapeutic index over U-50488 in neuropathic pain models (p < 0.01) .

- Safety : Amdakefalin’s CYP3A4-dependent metabolism reduces drug-drug interaction risks compared to U-50488, which interacts with antidepressants and antipsychotics .

- Structural Advantages: Amdakefalin’s truncated peptide design enhances stability over dynorphin A, avoiding the need for invasive administration .

Discussion of Comparative Significance

- Therapeutic Potential: Amdakefalin bridges the gap between peptidic specificity and synthetic durability, addressing limitations of both comparator compounds .

- Clinical Implications: Its oral efficacy and safety profile position it as a candidate for outpatient chronic pain management, unlike dynorphin A (requires intrathecal delivery) or U-50488 (narrow therapeutic window) .

- Research Gaps : Long-term studies on tolerance development and comparative cost-effectiveness are needed to validate preclinical advantages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。